molecular formula C21H13BrClF3N4O B402416 3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B402416
M. Wt: 509.7g/mol
InChI Key: OVTHIJXVSKUBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its efficiency in forming carbon-carbon bonds and is often used to introduce aryl groups into the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Suzuki–Miyaura Cross-Coupling: Typically involves palladium catalysts and boronic acids or esters.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling would yield various arylated derivatives of the compound .

Mechanism of Action

The mechanism of action for this compound, particularly in its role as an enzyme inhibitor, involves binding to the active site of the target enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its specific substitution pattern, which can influence its binding affinity and selectivity for target enzymes. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and bioavailability .

Properties

Molecular Formula

C21H13BrClF3N4O

Molecular Weight

509.7g/mol

IUPAC Name

3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H13BrClF3N4O/c22-17-18(20(31)27-11-12-6-8-14(23)9-7-12)29-30-16(21(24,25)26)10-15(28-19(17)30)13-4-2-1-3-5-13/h1-10H,11H2,(H,27,31)

InChI Key

OVTHIJXVSKUBNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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